2-Hydroxy-4-methylpyridine-3-carbonitrile
Overview
Description
2-Hydroxy-4-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . Its IUPAC name is 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-methylpyridine-3-carbonitrile involves the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . More detailed information about the synthesis process may be found in specific technical documents and peer-reviewed papers .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-4-methylpyridine-3-carbonitrile consists of a pyridine ring with a hydroxy group at the 2nd position, a methyl group at the 4th position, and a carbonitrile group at the 3rd position . Further structural analysis can be found in relevant scientific literature .Chemical Reactions Analysis
The chemical reactivity of 2-Hydroxy-4-methylpyridine-3-carbonitrile, including its HOMO–LUMO analysis and electronic transitions, has been studied . It’s used as an intermediate in the preparation of various other compounds .Physical And Chemical Properties Analysis
2-Hydroxy-4-methylpyridine-3-carbonitrile has a predicted boiling point of 337.7±35.0 °C and a predicted density of 1.20±0.1 g/cm3 . Its melting point is not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Protocols : 2-Hydroxy-4-methylpyridine-3-carbonitrile derivatives have been synthesized through various novel protocols. These compounds are analyzed using X-ray diffraction, spectroscopy, and fluorescence techniques to understand their structural features (Jukić et al., 2010).
Compound Formation : The compound undergoes transformations under different conditions, such as pH of the medium, which affects the formation of different isomers (Victory et al., 1989).
Spectral Properties : These compounds' spectral properties are investigated using various spectroscopic techniques. This includes analyzing absorption spectra in different solvents and conditions, providing insights into their chemical behavior (Tranfić et al., 2011).
Chemical Applications
Potassium Channel Activators : Derivatives of 2-Hydroxy-4-methylpyridine-3-carbonitrile are explored for their potential as potassium channel activators. These studies involve extensive NMR investigations to elucidate the differences in molecular structure and behavior (Bergmann et al., 1990).
Novel Synthesis Methods : Tandem Michael addition/imino-nitrile cyclization is used for synthesizing specific 2-Hydroxy-4-methylpyridine-3-carbonitrile derivatives, revealing new methodologies in chemical synthesis (Dong et al., 2010).
Pharmaceutical Applications : Some studies focus on synthesizing alkaloids using derivatives of 2-Hydroxy-4-methylpyridine-3-carbonitrile, which have potential applications in pharmaceuticals (Repke et al., 1989).
Biological Activity : The synthesis of bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety, derived from 2-Hydroxy-4-methylpyridine-3-carbonitrile, shows promising antibacterial and antifungal activities (Karabasanagouda et al., 2009).
Material Science and Engineering
Corrosion Inhibition : Pyridine derivatives, including those related to 2-Hydroxy-4-methylpyridine-3-carbonitrile, have been investigated as corrosion inhibitors for various metals. This includes studies on their effectiveness, mechanism of action, and potential applications in material science (Dandia et al., 2013).
NMR Spectroscopy Studies : NMR spectroscopy studies provide insights into the structure and electronic properties of 2-Hydroxy-4-methylpyridine-3-carbonitrile and its derivatives. These studies are crucial for understanding their potential applications in various fields (Vögeli et al., 1973).
Safety And Hazards
2-Hydroxy-4-methylpyridine-3-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJRLWNOZDULKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442322 | |
Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methylpyridine-3-carbonitrile | |
CAS RN |
93271-59-1 | |
Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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